molecular formula C19H23ClN2OS B11152190 4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

4-chloro-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11152190
M. Wt: 362.9 g/mol
InChI Key: MEIZQZZEDORMJF-UHFFFAOYSA-N
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Description

4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a quinolizidine moiety, which is a bicyclic structure containing nitrogen. The compound’s unique structure makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a benzene derivative under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Quinolizidine Moiety: The quinolizidine moiety can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the quinolizidine attacks the carbonyl carbon of the benzothiophene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the benzothiophene derivative and an amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Amines, thiols, polar aprotic solvents, and mild heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
  • 4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-INDOLE-2-CARBOXAMIDE
  • 4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE

Uniqueness

4-CHLORO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to its indole and benzofuran analogs. The presence of the sulfur atom in the benzothiophene ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-4-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H23ClN2OS/c20-15-6-3-8-17-14(15)11-18(24-17)19(23)21-12-13-5-4-10-22-9-2-1-7-16(13)22/h3,6,8,11,13,16H,1-2,4-5,7,9-10,12H2,(H,21,23)

InChI Key

MEIZQZZEDORMJF-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)CNC(=O)C3=CC4=C(S3)C=CC=C4Cl

Origin of Product

United States

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